molecular formula C13H16N2O4S B8398046 (2-Methoxy-5-morpholin-4-yl-phenylamino)-thioxo-acetic acid

(2-Methoxy-5-morpholin-4-yl-phenylamino)-thioxo-acetic acid

Cat. No. B8398046
M. Wt: 296.34 g/mol
InChI Key: HRDMCEZUARWMSZ-UHFFFAOYSA-N
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Patent
US07122545B2

Procedure details

To 33.9 g (110 mmol) N-(2-methoxy-5-morpholin-4-yl-phenyl)-oxalamic acid ethyl ester in 652 ml boiling xylene was added 8.80 g (40 mmol) phosphorus pentasulfide in small portions over a period of 30 minutes. The mixture was refluxed for 5 hours, cooled to room temperature and filtered. The solution was extracted 7 times with 100 ml 1N NaOH. The aqueous phase was washed twice with 100 ml toluene, filtered, and treated at 0–5° C. with concentrated hydrochloric acid until pH 1 was reached. Filtration of the precipitate yielded 20.2 g (62%) (2-methoxy-5-morpholin-4-yl-phenylamino)-thioxo-acetic acid as yellow crystals with M.p.: 156–158° C., MS m/e (%): 297 (M+H+, 100).
Name
N-(2-methoxy-5-morpholin-4-yl-phenyl)-oxalamic acid ethyl ester
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:22])[C:5]([NH:7][C:8]1[CH:13]=[C:12]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[CH:11]=[CH:10][C:9]=1[O:20][CH3:21])=O)C.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:24]>C1(C)C(C)=CC=CC=1>[CH3:21][O:20][C:9]1[CH:10]=[CH:11][C:12]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)=[CH:13][C:8]=1[NH:7][C:5](=[S:24])[C:4]([OH:3])=[O:22]

Inputs

Step One
Name
N-(2-methoxy-5-morpholin-4-yl-phenyl)-oxalamic acid ethyl ester
Quantity
33.9 g
Type
reactant
Smiles
C(C)OC(C(=O)NC1=C(C=CC(=C1)N1CCOCC1)OC)=O
Step Two
Name
Quantity
8.8 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted 7 times with 100 ml 1N NaOH
WASH
Type
WASH
Details
The aqueous phase was washed twice with 100 ml toluene
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
treated at 0–5° C. with concentrated hydrochloric acid until pH 1
FILTRATION
Type
FILTRATION
Details
Filtration of the precipitate

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)N1CCOCC1)NC(C(=O)O)=S
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 170.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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